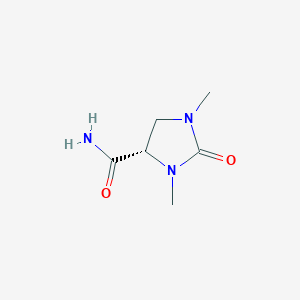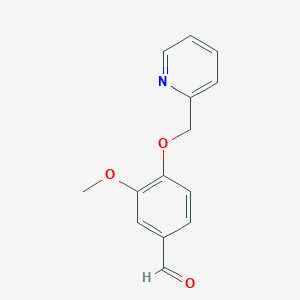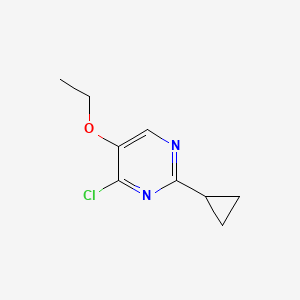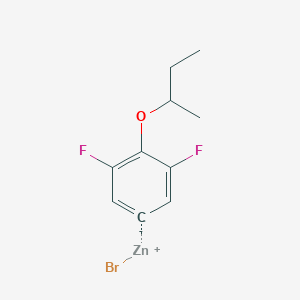![molecular formula C22H23Cl2N3O2S B14881138 5-(2,3-dichlorophenyl)-8,8-dimethyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14881138.png)
5-(2,3-dichlorophenyl)-8,8-dimethyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD05743641” is a chemical substance with unique properties and applications. It is known for its specific molecular structure and reactivity, making it valuable in various scientific and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD05743641” involves several steps, including the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of “MFCD05743641” is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization to maintain consistency and efficiency. The use of advanced technologies, such as flow chemistry and process intensification, enhances the production rate and reduces waste.
Analyse Des Réactions Chimiques
Types of Reactions: “MFCD05743641” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups and the overall molecular structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reactions are often performed in anhydrous solvents to prevent side reactions.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents. The conditions vary depending on the desired product and the reactivity of the starting material.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
“MFCD05743641” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Industry: “MFCD05743641” is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of “MFCD05743641” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the context of its use and the specific application being studied.
Comparaison Avec Des Composés Similaires
“MFCD05743641” can be compared with other similar compounds based on its structure, reactivity, and applications. Some similar compounds include:
Compound A: Known for its similar reactivity in oxidation reactions.
Compound B: Shares structural similarities and is used in similar industrial applications.
Compound C: Exhibits comparable biological activity and is studied for its therapeutic potential.
The uniqueness of “MFCD05743641” lies in its specific combination of properties, making it suitable for a wide range of applications and research areas.
Propriétés
Formule moléculaire |
C22H23Cl2N3O2S |
|---|---|
Poids moléculaire |
464.4 g/mol |
Nom IUPAC |
5-(2,3-dichlorophenyl)-8,8-dimethyl-2-propylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C22H23Cl2N3O2S/c1-4-8-30-21-26-19-17(20(29)27-21)15(11-6-5-7-12(23)18(11)24)16-13(25-19)9-22(2,3)10-14(16)28/h5-7,15H,4,8-10H2,1-3H3,(H2,25,26,27,29) |
Clé InChI |
SZTIPVBSKMLUSP-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C(=CC=C4)Cl)Cl)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


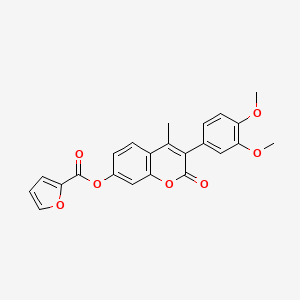
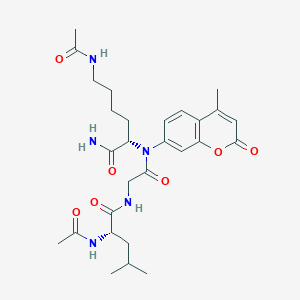
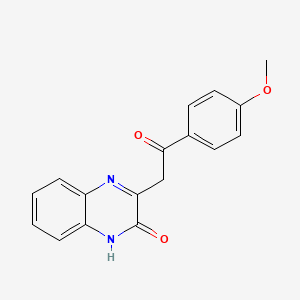

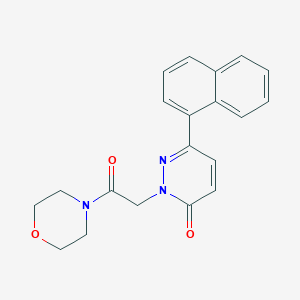
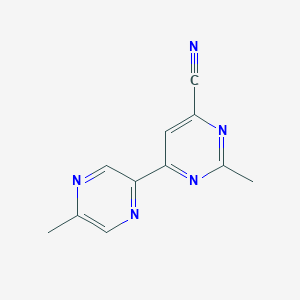
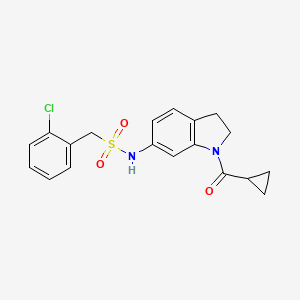
![2-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)butan-1-ol](/img/structure/B14881095.png)

